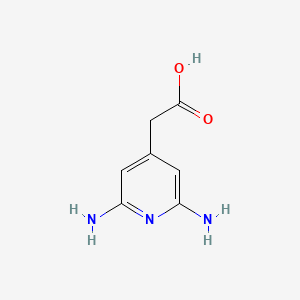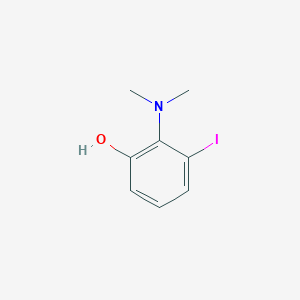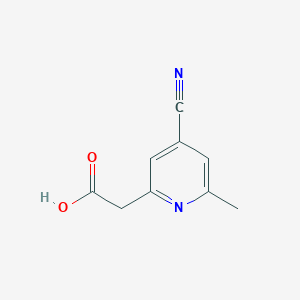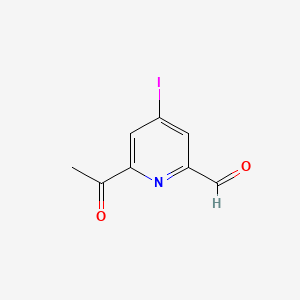![molecular formula C12H15NO B14852546 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid as a catalyst. The reaction mixture is heated at 100°C under nitrogen, and the precursor compound, such as 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydro-benzo[B]azepin-5-one, is added portion-wise. The reaction is maintained at 100°C for 1.5 hours, followed by basification with 2M NaOH and extraction with dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as flash chromatography to isolate the desired compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted azepine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound has been investigated for its potential as a bioactive molecule.
Medicine: The therapeutic potential of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one has been explored in the context of drug development.
Wirkmechanismus
The mechanism of action of 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-benzo[B]azepin-5-one: This compound shares a similar core structure but lacks the dimethyl substitutions at positions 6 and 8.
7-Chloro-1,2,3,4-tetrahydro-benzo[B]azepin-5-one: The presence of a chlorine atom at position 7 introduces new reactivity and potential biological activities.
8-Methoxy-2,3,4,5-tetrahydro-benzo[C]azepin-1-one: This compound features a methoxy group at position 8 and a different ring fusion pattern, leading to distinct chemical behavior.
Uniqueness: 6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. The presence of methyl groups at positions 6 and 8 can influence the compound’s interactions with molecular targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
6,8-dimethyl-1,2,3,4-tetrahydro-1-benzazepin-5-one |
InChI |
InChI=1S/C12H15NO/c1-8-6-9(2)12-10(7-8)13-5-3-4-11(12)14/h6-7,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
IUOVBTWBKSULQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=O)CCCNC2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)


![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)





![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
